2-(4-ETHOXYPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
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Overview
Description
2-(4-ETHOXYPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Attachment of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halogenated quinoline derivative.
Nitration: The nitro group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and piperazine moieties.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline and piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. The nitro group may play a role in redox reactions, while the piperazine moiety may enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.
Uniqueness
2-(4-ETHOXYPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to the presence of both the ethoxy and nitro groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-2-36-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)29-27)28(33)31-17-15-30(16-18-31)21-9-11-22(12-10-21)32(34)35/h3-14,19H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFZWUTXUFOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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